molecular formula C15H15N5O2S B2449442 N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 877638-00-1

N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2449442
CAS No.: 877638-00-1
M. Wt: 329.38
InChI Key: UWKFBEXTGYIRDP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a novel synthetic compound of significant interest in medicinal chemistry and pharmacological research, primarily investigated for its potential as a kinase inhibitor. Its molecular architecture, featuring a triazolopyrimidine scaffold linked to a dimethylphenylacetamide group via a thioether bridge, is designed to mimic ATP and compete for binding in the catalytic sites of specific protein kinases. Research indicates that this compound exhibits potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Source The inhibition of FLT3 signaling, including the constitutively active FLT3-ITD mutant, can induce apoptosis and suppress proliferation in leukemic cell lines, positioning this acetamide derivative as a promising chemical tool for probing FLT3-dependent oncogenic pathways and for the development of targeted leukemia therapies. Source Beyond oncology, its core triazolopyrimidine structure is associated with a broad spectrum of biological activities, suggesting potential utility as a lead compound for researching inflammatory and autoimmune diseases. This reagent is intended for use in biochemical assays, high-throughput screening, and in vitro cell-based studies to further elucidate its mechanism of action and therapeutic potential.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-3-4-11(10(2)7-9)16-13(22)8-23-15-19-18-14-17-12(21)5-6-20(14)15/h3-7H,8H2,1-2H3,(H,16,22)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKFBEXTGYIRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C21H19N5O2S
  • Molecular Weight : 405.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes or modulate receptor activity by binding to their active sites. This can disrupt normal cellular processes and lead to therapeutic effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives, including this compound. For example:

  • Case Study : A study demonstrated that certain triazole derivatives exhibited significant antiviral activity against the Tobacco Mosaic Virus (TMV), with effective concentrations (EC50 values) ranging from 0.20 to 0.35 μM in vitro . This suggests that the compound may possess similar antiviral properties.

Anticancer Activity

Triazole derivatives have also been explored for their anticancer effects:

  • Case Study : Research on related compounds indicated that they could inhibit cancer cell proliferation in various human cancer cell lines. For instance, certain triazolethiones showed cytotoxic activity against MCF-7 breast cancer cells with IC50 values significantly lower than standard chemotherapeutic agents like cisplatin .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Triazole Derivative AStructure AAntiviral (EC50: 0.20 μM)
Triazole Derivative BStructure BCytotoxic against MCF-7 (IC50: 18.76 μM)
N-(2,4-dimethylphenyl)-2-thioacetamideStructure CPotential anticancer agent

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of triazolo-pyrimidine compounds exhibit promising antitumor properties. For instance, compounds similar to N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide have shown significant inhibitory effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 to 2.85 μM . This suggests a potential application in cancer therapy.

Enzyme Inhibition

The compound may act as an inhibitor for specific kinases and enzymes involved in cancer progression. For example, triazole derivatives have been studied for their ability to inhibit c-Met kinase, which is implicated in tumor growth and metastasis . The inhibition of such targets could lead to the development of new therapeutic agents for treating aggressive cancers.

Antibacterial Properties

The thioacetamide moiety in this compound may contribute to antibacterial activity. Similar compounds have demonstrated effectiveness against various pathogenic bacteria, suggesting that this compound could be explored for its potential in treating bacterial infections .

Case Studies and Research Findings

  • Antitumor Study : A study evaluated a series of triazole derivatives against A549 and MCF-7 cell lines. The most potent compound exhibited an IC50 value of 0.83 μM against A549 cells and demonstrated significant apoptosis induction through various assays including cell cycle analysis and Annexin V-FITC staining .
  • Enzyme Inhibition Research : Another research focused on the synthesis of triazole derivatives that showed promising results as c-Met kinase inhibitors with nanomolar activity. This highlights the potential for developing targeted therapies using compounds structurally related to this compound .

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Reagent Conditions Product Reference
mCPBADichloromethane, 0°CSulfoxide derivative
H₂O₂ (30%)Acetic acid, 60°CSulfone derivative
KMnO₄Aqueous acetoneOxidative cleavage of thioether (minor pathway)

Key Findings :

  • Sulfoxide formation occurs regioselectively at the thioether sulfur, confirmed by NMR analysis.

  • Over-oxidation to sulfones requires prolonged reaction times (>12 hours).

Reduction Reactions

The 7-oxo group on the pyrimidine ring and the acetamide carbonyl can undergo reduction.

Reagent Conditions Product Reference
NaBH₄Methanol, 25°CReduction of ketone to secondary alcohol
LiAlH₄THF, refluxComplete reduction of acetamide to amine

Mechanistic Insights :

  • NaBH₄ selectively reduces the pyrimidine ketone without affecting the acetamide.

  • LiAlH₄ reduces both the ketone and acetamide, yielding N-(2,4-dimethylphenyl)-2-((7-hydroxy-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)ethylamine .

Nucleophilic Substitution

The acetamide nitrogen and thioether sulfur participate in substitution reactions.

Nucleophile Conditions Product Reference
NH₃ (excess)Ethanol, 80°CThiol derivative (C-S bond cleavage)
R-OH (primary alcohols)NaH, DMFAlkoxyacetamide analogs
Amines (e.g., morpholine)DCC, CH₂Cl₂Amide-linked derivatives

Notable Observations :

  • Thioether cleavage with ammonia generates 2-mercapto-N-(2,4-dimethylphenyl)acetamide and a triazolo-pyrimidine thiol intermediate.

  • Alcohols react via nucleophilic acyl substitution at the acetamide carbonyl.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.

Conditions Product Reference
6M HCl, refluxCarboxylic acid derivative
NaOH (10%), ethanol, ΔSodium salt of carboxylic acid

Analytical Data :

  • Hydrolysis in HCl yields 2-((7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)acetic acid , confirmed by IR (C=O stretch at 1705 cm⁻¹).

Electrophilic Aromatic Substitution

The dimethylphenyl ring undergoes directed electrophilic substitution.

Reagent Conditions Product Reference
HNO₃/H₂SO₄0°C, 2 hoursNitro-substituted para to methyl groups
Br₂ (1 equiv)FeBr₃, CH₂Cl₂Bromination at meta position

Regioselectivity :

  • Nitration occurs preferentially at the para position relative to methyl groups due to steric and electronic effects .

Condensation Reactions

The acetamide NH participates in Schiff base formation.

Reagent Conditions Product Reference
4-ChlorobenzaldehydeEtOH, ΔSchiff base with imine linkage
2-ThiophenecarboxaldehydeAcetic acid catalystHeteroaromatic Schiff base

Applications :

  • Schiff base derivatives exhibit enhanced antimicrobial activity compared to the parent compound .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide?

  • Methodological Answer : A three-step approach is commonly employed:

Core Formation : Condensation of thiourea derivatives with β-keto esters to construct the triazolo-pyrimidine scaffold. Palladium-catalyzed reductive cyclization of nitroarenes (using formic acid derivatives as CO surrogates) can optimize ring closure efficiency .

Thioether Linkage : Introduce the thioacetamide moiety via nucleophilic substitution or thiol-ene reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and computational methods:
  • NMR : Compare experimental 1^1H/13^13C NMR spectra with NIST reference data for the acetamide and triazolo-pyrimidine moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding interactions in the solid state .
  • Computational Validation : Compare experimental LogD values with predictions from tools like ACD/Percepta, adjusting for solvent polarity and pH discrepancies .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent dispersion.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Consult SDS for specific antidotes .

Advanced Research Questions

Q. How can catalytic strategies optimize the cyclization step during synthesis?

  • Methodological Answer :
  • Palladium Catalysis : Use Pd(OAc)2_2 with ligands like Xantphos to enhance electron transfer during nitroarene reduction, achieving >80% yield for triazolo-pyrimidine formation. Reaction conditions: 100°C, 12h, under CO atmosphere (generated in situ from formic acid) .
  • Microwave Assistance : Reduce cyclization time from hours to minutes (e.g., 30 min at 150°C) while maintaining regioselectivity .
  • Kinetic Analysis : Monitor reaction progress via TLC or inline IR to identify intermediates and optimize temperature/pH .

Q. How do structural modifications to the triazolo-pyrimidine core influence bioactivity?

  • Methodological Answer :
  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) at the pyrimidine 7-position to enhance binding affinity to kinase targets. Evaluate via molecular docking (AutoDock Vina) and in vitro enzyme inhibition assays .
  • Thioether Optimization : Replace the thioacetamide linker with sulfone (-SO2_2-) to improve metabolic stability. Assess pharmacokinetics using hepatic microsome assays (e.g., human CYP450 isoforms) .
  • Bioisosteres : Test triazolo-pyrimidine analogs with thieno[3,2-d]pyrimidine scaffolds to compare cytotoxicity profiles in cancer cell lines (e.g., MTT assays on HeLa and MCF-7) .

Q. How can researchers resolve discrepancies between computational and experimental LogD values?

  • Methodological Answer :
  • Experimental Validation : Measure LogD via shake-flask method (octanol/water partitioning at pH 7.4) and compare with computational tools (e.g., MarvinSketch, ACD/LogD). Adjust protonation states using pKa predictions to align results .
  • Solvent Effects : Account for solvent polarity (e.g., DMSO vs. aqueous buffers) in simulations using COSMO-RS models.
  • Error Analysis : Identify outliers via multivariate regression (e.g., PLS regression) to refine force field parameters in molecular dynamics software .

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